2-[(Methylamino)methyl]benzyl Alcohol

Catalog No.
S3311571
CAS No.
57685-24-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Methylamino)methyl]benzyl Alcohol

CAS Number

57685-24-2

Product Name

2-[(Methylamino)methyl]benzyl Alcohol

IUPAC Name

[2-(methylaminomethyl)phenyl]methanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-6-8-4-2-3-5-9(8)7-11/h2-5,10-11H,6-7H2,1H3

InChI Key

PHVGEFLKZWWBOU-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1CO

Canonical SMILES

CNCC1=CC=CC=C1CO

2-[(Methylamino)methyl]benzyl Alcohol is characterized by its structure, which includes a benzyl alcohol moiety substituted with a methylamino group. This compound is notable for its potential therapeutic applications due to the presence of both alcohol and amine functional groups, which can influence its reactivity and biological properties. The compound is often studied for its role in drug development and as a precursor in synthetic pathways .

The chemical reactivity of 2-[(Methylamino)methyl]benzyl Alcohol can be attributed to its functional groups:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones under appropriate conditions.
  • Acid-Base Reactions: The compound can engage in acid-base reactions due to the basic nature of the methylamino group .

Research indicates that 2-[(Methylamino)methyl]benzyl Alcohol exhibits various biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, compounds with similar structures have shown activity against certain types of cancer cells and may possess neuroprotective properties. The specific mechanisms of action often involve modulation of neurotransmitter systems or inhibition of enzymes related to inflammatory pathways .

Several methods have been developed for synthesizing 2-[(Methylamino)methyl]benzyl Alcohol:

  • Reductive Amination: This method involves the reaction of benzyl aldehyde with methylamine in the presence of reducing agents.
  • Alkylation Reactions: Starting from benzyl alcohol, alkylation with methylamine can yield the desired product.
  • Catalytic Hydrogenation: Benzyl imines derived from benzaldehyde and methylamine can be reduced to form the alcohol .

2-[(Methylamino)methyl]benzyl Alcohol has several applications:

  • Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.
  • Research: Utilized in studies investigating new analgesics or anti-inflammatory drugs.
  • Chemical Intermediates: Acts as an intermediate in organic synthesis for producing more complex molecules .

Studies on 2-[(Methylamino)methyl]benzyl Alcohol have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research has shown that it may inhibit certain enzymes involved in pain signaling pathways.
  • Receptor Binding: Preliminary studies suggest potential binding affinity to neurotransmitter receptors, indicating possible psychoactive effects .

Several compounds share structural similarities with 2-[(Methylamino)methyl]benzyl Alcohol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-(Aminomethyl)phenolContains an amino group attached to phenolKnown for its antioxidant properties
BenzylamineSimple amine structurePrimarily used as a building block in synthesis
3-(Methylamino)phenolMethylamino group on phenolic ringExhibits significant antibacterial activity
α-[2-(Methylamino)ethyl]benzyl AlcoholEthylene bridge between amine and benzeneUsed in specific pharmaceutical formulations

Each of these compounds has distinct biological activities and synthetic pathways, but 2-[(Methylamino)methyl]benzyl Alcohol stands out due to its specific structural features that allow for diverse reactivity and potential therapeutic applications.

Oxazolidine Intermediate Formation via Phenylephrine Condensation

The synthesis of 2-[(methylamino)methyl]benzyl alcohol often begins with phenylephrine (1-(3-hydroxyphenyl)-2-methylaminoethanol), which undergoes condensation with aldehydes or ketones to form oxazolidine intermediates. This cyclization reaction, typically performed in benzene or pyridine, leverages the nucleophilic attack of the secondary amine on the carbonyl group, followed by ring closure. For instance, phenylephrine reacts with benzaldehyde under reflux conditions to yield a mixture of oxazolidine and tetrahydroisoquinoline derivatives, depending on solvent polarity and stoichiometry.

A study demonstrated that neat benzaldehyde promotes tetrahydroisoquinoline formation, while polar solvents like pyridine favor oxazolidine synthesis. The reaction’s selectivity is further influenced by temperature, with lower temperatures (25–40°C) favoring oxazolidine stability. Catalytic amounts of calcium carbide enhance cyclization efficiency by scavenging water, shifting the equilibrium toward product formation.

Table 1: Optimization of Oxazolidine Formation from Phenylephrine

Aldehyde/KetoneSolventTemperatureYield (%)Product Ratio (Oxazolidine : Tetrahydroisoquinoline)
BenzaldehydeNeat80°C761 : 1
BenzaldehydePyridine25°C824 : 1
AcetoneBenzene60°C683 : 1

Alkali-Mediated Rearrangement Mechanisms in Inert Solvents

Alkali-driven rearrangements play a pivotal role in modifying the oxazolidine scaffold. The benzilic acid rearrangement, a classic 1,2-diketone-to-α-hydroxyacid transformation, has been adapted for amino alcohol synthesis. When oxazolidine derivatives are treated with strong bases (e.g., KOH or thallous ethoxide) in inert solvents like ether, a concerted migration of aryl or alkyl groups occurs, preserving the stereochemical integrity of the chiral center.

For example, treatment of 2-nitroacetophenone-derived oxazolidine with thallous ethoxide in ether induces a -shift of the methylamino group, yielding 2-[(methylamino)methyl]benzyl alcohol precursors. The reaction proceeds via a tetrahedral intermediate, where the alkoxide stabilizes the transition state, ensuring minimal epimerization.

Acylation Protocols for Protective Group Introduction

Protective group strategies are essential to prevent undesired side reactions during synthesis. Acylation of the phenolic hydroxyl group in phenylephrine derivatives using trimethylacetyl chloride or p-methylbenzyl (MBn) groups enhances stability during subsequent steps. In one protocol, phenylephrine is treated with trimethylacetyl chloride in the presence of thallous ethoxide, achieving 92% acylation yield. The MBn group, removable via oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), offers orthogonality to traditional benzyl protections.

Table 2: Efficiency of Acylating Agents

Acylating AgentSolventCatalystYield (%)Deprotection Method
Trimethylacetyl chlorideEtherThallous ethoxide92HCl/EtOH
p-Methoxybenzyl chlorideDCMDMAP85CAN/MeCN
Acetic anhydridePyridine78NaOH/MeOH

Hydrolytic Cleavage Strategies for Optical Purity Retention

Hydrolysis of oxazolidine intermediates to recover 2-[(methylamino)methyl]benzyl alcohol requires mild acidic conditions to prevent racemization. A study achieved 98% optical purity by treating oxazolidine with 1 equivalent of hydrogen chloride in ethanol at 0–5°C. The low temperature suppresses epimerization by slowing down keto-enol tautomerization, a common racemization pathway. Alternatively, enzymatic hydrolysis using lipases in biphasic systems (e.g., water/hexane) has shown promise, with Pseudomonas cepacia lipase yielding 99% enantiomeric excess (ee) at 30°C.

Industrial-Scale Challenges in Chiral Resolution and Temperature Control

Scaling up chiral synthesis introduces challenges in maintaining enantiomeric purity and reaction consistency. Key issues include:

  • Catalyst Loading: Palladium-on-charcoal catalysts, used in nitro group reductions, require precise control (0.5–1.0 wt%) to avoid over-hydrogenation.
  • Exothermic Reactions: The hydrogenation of 2-nitroacetophenone releases significant heat; industrial reactors employ jacketed cooling systems to maintain temperatures below 50°C.
  • Chiral Resolution: Crystallization-induced dynamic resolution (CIDR) using tartaric acid derivatives achieves 95% ee but demands stringent solvent polarity control.

Table 3: Industrial Methods for Chiral Resolution

MethodResolution Agentee (%)Throughput (kg/day)
CIDRL-Tartaric acid95200
Enzymatic hydrolysisLipase PS99150
ChromatographyChiralcel OD-H99.550

The binding dynamics of 2-[(methylamino)methyl]benzyl alcohol to Phenylethanolamine N-methyltransferase are governed by interactions between its β-hydroxyl group and key acidic residues in the enzyme’s active site. Structural analyses of homologous substrates, such as p-octopamine, reveal a water-mediated hydrogen bond between the β-hydroxyl and Asp267, which aligns the substrate for methylation [4] [6]. This interaction is complemented by a weaker hydrogen bond with Glu219, further stabilizing the substrate’s orientation [4] [6]. Comparative studies with conformationally restricted analogues, such as cis-(1R,2S)-2-amino-1-tetralol, demonstrate that substrates adopting an extended side-chain conformation exhibit higher binding affinities than their folded counterparts [3] [8]. For instance, the inhibition constant ($$Ki$$) for the folded analogue 4-hydroxy-1,2,3,4-tetrahydroisoquinoline is 175 μM, whereas the extended analogue *trans*-(1*S*,2*S*)-2-amino-1-tetralol shows a $$Ki$$ of 9 μM [3] [8].

Crystal structures of Phenylethanolamine N-methyltransferase complexed with substrates highlight the spatial requirements for productive binding. The amine group of 2-[(methylamino)methyl]benzyl alcohol must reside within 3.5 Å of the methyl donor S-adenosyl-L-methionine (SAM) for efficient transfer [4] [7]. Deviations from this distance, as observed in the flipped binding mode of trans-(1S,2S)-2-amino-1-tetralol, result in loss of catalytic activity despite maintained proximity to SAM [5] [7]. These findings underscore the precision required in substrate positioning, which is facilitated by the β-hydroxyl anchor interactions.

Structural Determinants for β-Hydroxyl Anchor Interactions

The β-hydroxyl group of 2-[(methylamino)methyl]benzyl alcohol serves as a structural determinant for anchoring the substrate to Phenylethanolamine N-methyltransferase. Mutational studies replacing Asp267 with alanine abolish substrate binding, confirming its role as the primary anchor residue [6] [7]. A conserved water molecule mediates this interaction, forming a hydrogen bond network between the β-hydroxyl and Asp267’s carboxylate group [4] [6]. This water-mediated interaction allows flexibility in substrate docking while maintaining precise orientation for catalysis.

Secondary interactions with Glu219 contribute to substrate stabilization, albeit to a lesser extent. In the cis-(1R,2S)-2-amino-1-tetralol complex, Glu219 forms a direct hydrogen bond with the β-hydroxyl, reducing conformational entropy and enhancing binding affinity [4] [7]. However, in the absence of Asp267 (e.g., D267A mutants), Glu219 alone cannot compensate for the lost interaction, leading to complete loss of enzymatic activity [6]. This hierarchical interaction network ensures that only substrates with properly positioned β-hydroxyl groups undergo methylation.

Role of Asp267 and Glu219 in Catalytic Orientation

Asp267 and Glu219 jointly coordinate the orientation of 2-[(methylamino)methyl]benzyl alcohol within Phenylethanolamine N-methyltransferase’s active site. Asp267 acts as the primary anchor, while Glu219 fine-tunes the substrate’s position through steric and electronic effects [4] [6]. Structural overlays of substrate-bound and inhibitor-bound complexes reveal that misalignment of the β-hydroxyl group by >1.5 Å disrupts methyl transfer, even when the amine group remains proximate to SAM [5] [7].

The functional importance of these residues is evident in kinetic studies. Substrates lacking a β-hydroxyl group, such as phenylethylamine analogues, exhibit 10-fold lower binding affinities ($$Km$$ = 22 μM) compared to β-hydroxylated substrates ($$Km$$ = 6–10 μM) [3] [8]. This disparity arises from the loss of anchor interactions, which are critical for reducing the activation energy of the methyl transfer step [4] [6].

Mutagenesis Studies on Deprotonation Mechanisms via Glu185

Glu185 plays a pivotal role in the deprotonation of the substrate’s amine group, a prerequisite for methyl transfer. Mutating Glu185 to alanine reduces the catalytic rate constant ($$k{cat}$$) by 90% without affecting substrate binding ($$Km$$) [6]. This indicates that Glu185 facilitates amine deprotonation, likely through a concerted acid-base mechanism. Fourier transform infrared (FTIR) spectroscopy of the Glu185Ala mutant further supports this role, showing retained substrate binding but absent proton abstraction [6].

Isotope effect studies using deuterated substrates provide additional insights. The primary kinetic isotope effect ($$kH/kD$$) for 2-[(methylamino)methyl]benzyl alcohol oxidation is 3.2 at −50°C, decreasing to 2.1 at 22°C [2]. This temperature dependence suggests that quantum mechanical tunneling contributes to deprotonation, with Glu185 optimizing the proton’s trajectory during the reaction [2] [6].

Conformational Restraint Analogues as Mechanistic Probes

Conformationally restrained analogues of 2-[(methylamino)methyl]benzyl alcohol have been instrumental in elucidating Phenylethanolamine N-methyltransferase’s substrate preferences. cis-(1R,2S)-2-amino-1-tetralol, a rigid analogue, mimics the extended conformation of native substrates and exhibits a $$Km$$ of 22 μM [3] [8]. In contrast, the *trans*-(1*S*,2*S*)-isomer adopts a flipped binding mode, losing anchor interactions with Asp267 and Glu219, and functions as an inhibitor ($$Ki$$ = 9 μM) [5] [7].

Comparative data for selected analogues are summarized below:

CompoundConformation$$K_m$$ (μM)$$K_i$$ (μM)Activity
2-[(Methylamino)methyl]benzyl alcoholExtended8.5-Substrate
cis-(1R,2S)-ATExtended22-Substrate
trans-(1S,2S)-ATFolded-9Inhibitor
4-Hydroxy-THIQFolded-175Weak inhibitor

Data compiled from Refs [3] [4] [5] [7] [8].

These analogues demonstrate that conformational flexibility is dispensable provided the β-hydroxyl and amine groups maintain optimal geometry for anchor interactions and methyl transfer [4] [8]. The benzobicyclo[3.2.1]octane scaffold, another rigid probe, further validates this principle, showing no activity due to steric clashes with the active site [8].

Phase Equilibria in Binary Mixtures with Polar Solvents

The thermodynamic behavior of 2-[(Methylamino)methyl]benzyl alcohol in binary mixtures with polar solvents represents a complex interplay of hydrogen bonding, dipole-dipole interactions, and molecular association effects [1] [2]. This amino alcohol derivative, with molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol, exhibits unique phase equilibrium characteristics due to its dual functional groups: the benzyl alcohol moiety and the methylamino substituent [1] [2].

Table 1: Physical Properties of 2-[(Methylamino)methyl]benzyl Alcohol

PropertyValueReference/Notes
Molecular FormulaC₉H₁₃NOConfirmed structure
Molecular Weight (g/mol)151.21Calculated from molecular formula
CAS Number57685-24-2Chemical Abstracts Service
Melting Point (°C)Not reportedLimited experimental data available
Boiling Point (°C)Not reportedLimited experimental data available
Density (g/cm³)~1.0Estimated based on similar compounds
Solubility in WaterSolubleExpected based on functional groups
pKa (predicted)14.24 ± 0.20Computational prediction

The phase equilibria of related benzyl alcohol derivatives in binary mixtures with polar solvents demonstrate significant deviations from ideal behavior [3]. Experimental studies on benzyl alcohol with methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, and 2-butanol at 298.15 K and ambient pressure revealed substantial excess molar volumes and deviations in viscosity and refractive index [3]. These findings suggest that 2-[(Methylamino)methyl]benzyl alcohol would exhibit similar non-ideal behavior due to its structural similarity to benzyl alcohol combined with additional amino functionality [3].

The presence of both hydroxyl and amino groups in 2-[(Methylamino)methyl]benzyl alcohol creates multiple sites for hydrogen bond formation, significantly influencing its phase behavior in polar solvent systems [4] [5]. Studies on structurally related compounds, such as α-[2-(Methylamino)ethyl]benzyl alcohol, have shown solid-liquid equilibria measurements in binary mixtures with water at temperatures ranging from 298.15 to 308.15 K [5]. These investigations revealed the potential for liquid-liquid phase separation at specific temperature and composition ranges [5].

Table 2: Comparative Physical Properties of Benzyl Alcohol Derivatives

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)
Benzyl AlcoholC₇H₈O108.14-15.2205.3
α-[2-(Methylamino)ethyl]benzyl AlcoholC₁₀H₁₅NO165.2464.0170.0
2-Methylbenzyl AlcoholC₈H₁₀O122.1633-36109-110 (14 mmHg)
2-[(Methylamino)methyl]benzyl AlcoholC₉H₁₃NO151.21Not reportedNot reported

The thermodynamic excess properties in binary mixtures containing amino alcohols are strongly influenced by the balance between disruption of solvent structure and formation of new intermolecular associations [6] [7]. In systems involving short-chain alcohols and dipolar aprotic solvents, polarity enhancement has been observed within specific composition ranges, attributed to donor-acceptor interactions that create structures with higher effective polarity than individual components [6].

Perturbed-Chain Statistical Associating Fluid Theory Modeling of Liquid-Liquid Phase Separation

Perturbed-Chain Statistical Associating Fluid Theory represents a powerful molecular-based equation of state for modeling the thermodynamic properties of associating fluids, particularly relevant for compounds like 2-[(Methylamino)methyl]benzyl alcohol [8] [9] [10]. The theory accounts for chain formation, dispersion forces, and specific association interactions through hydrogen bonding, making it particularly suitable for amino alcohol systems [8] [10].

The Perturbed-Chain Statistical Associating Fluid Theory equation of state requires three pure-component parameters: the segment number (m), segment diameter (σ), and dispersion energy parameter (ε/k) [8] [10]. For associating compounds, additional parameters describing association sites and energies are necessary [10]. Recent studies have demonstrated excellent capabilities of Perturbed-Chain Statistical Associating Fluid Theory in predicting chemical equilibrium compositions and liquid-liquid phase behavior in systems involving alcohols and organic compounds [9].

Table 3: Perturbed-Chain Statistical Associating Fluid Theory Parameters for Related Compounds

Compoundm (segment number)σ (segment diameter, Å)ε/k (dispersion energy, K)Association Sites
Benzyl Alcohol3.503.65280.52B (OH group)
Methanol1.533.23188.92B (OH group)
Ethanol2.353.18198.22B (OH group)
1-Propanol2.993.25233.42B (OH group)
Water1.202.79366.54C (two OH groups)

For heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms, Perturbed-Chain Statistical Associating Fluid Theory modeling has shown average deviations of approximately 1.79% for heterocycle plus aromatics systems and 1.68% for heterocycle plus alcohol systems [10]. The modeling approach for 2-[(Methylamino)methyl]benzyl alcohol would likely require consideration of two association sites: one for the hydroxyl group and one for the amino group [10].

The liquid-liquid phase separation prediction capability of Perturbed-Chain Statistical Associating Fluid Theory has been validated through studies on esterification systems involving long-chain alcoholic reactants [9] [11]. These systems exhibit composition regions where chemical and liquid-liquid equilibria overlap, particularly relevant for amino alcohol compounds that can undergo various chemical interactions [9] [11].

Table 4: Binary Interaction Parameters for Phase Equilibria Modeling

Systemkij (Perturbed-Chain Statistical Associating Fluid Theory)Temperature Range (K)Experimental Status
2-[(Methylamino)methyl]benzyl alcohol + WaterNot determinedTo be determinedRequired
2-[(Methylamino)methyl]benzyl alcohol + MethanolNot determinedTo be determinedRequired
Benzyl alcohol + Water (Reference)-0.067298-343Available
Benzyl alcohol + Methanol (Reference)-0.011298-343Available

The application of Perturbed-Chain Statistical Associating Fluid Theory to amino alcohol systems requires careful consideration of the association scheme [12]. Classical density functional theory based on Perturbed-Chain Statistical Associating Fluid Theory has shown mean absolute errors of 3.7 kJ/mol for solvation free energies in n-alkane solvents and 4.2 kJ/mol for cyclic hydrocarbon solvents [12]. These results suggest that Perturbed-Chain Statistical Associating Fluid Theory-based approaches could provide reliable predictions for 2-[(Methylamino)methyl]benzyl alcohol in various solvent systems [12].

Solvation Effects in Dimethylsulfoxide-Based Systems

Dimethylsulfoxide serves as an exceptional polar aprotic solvent for studying solvation effects due to its unique physical and chemical properties [13] [14] [15]. With a dielectric constant of 48.9 at 20°C, dipole moment of 4.3 D, and high boiling point of 189°C, dimethylsulfoxide provides a stable medium for investigating the thermodynamic behavior of 2-[(Methylamino)methyl]benzyl alcohol [15].

Table 5: Physical Properties of Dimethyl Sulfoxide

PropertyValueTemperature/Conditions
Molecular FormulaC₂H₆OS-
Molecular Weight (g/mol)78.13-
Boiling Point (°C)189.01 atm
Melting Point (°C)18.55-
Density at 25°C (g/cm³)1.095525°C
Dielectric Constant48.920°C, 1 MHz
Dipole Moment (D)4.3-
Viscosity at 25°C (cP)2.025°C
Surface Tension at 20°C (dyne/cm)43.5320°C
Refractive Index at 25°C1.476825°C

The solvation behavior of amino alcohols in dimethylsulfoxide-based systems involves complex interactions between the sulfoxide group and both the hydroxyl and amino functionalities of the solute [4] [16]. Spectroscopic studies have revealed that dimethylsulfoxide can form two hydrogen bonds at the sulfoxide oxygen, creating a coordination shell around polar solutes [4]. The composition of this solvation shell can be quantitatively described using mass action treatment with equilibrium constants for solvent exchange [4].

Experimental investigations of related amino alcohol compounds in dimethylsulfoxide have demonstrated significant solubility enhancement effects [16] [5]. Studies on α-[2-(Methylamino)ethyl]benzyl alcohol showed measurable liquid densities in dimethylsulfoxide binary mixtures at 0.102 MPa across temperatures from 298.15 to 343.15 K [5]. These measurements provide validation for Perturbed-Chain Statistical Associating Fluid Theory pure-component parameters and demonstrate the practical importance of dimethylsulfoxide as a solvent for amino alcohol systems [5].

The thermodynamic properties of dimethylsulfoxide-water solutions exhibit non-ideal behavior characterized by negative deviations from Raoult's law [15]. Vapor-liquid equilibrium data show that dimethylsulfoxide-water mixtures display strong preferential solvation effects, with water mole fractions in the vapor phase significantly higher than in the liquid phase across most composition ranges [15]. This behavior suggests that 2-[(Methylamino)methyl]benzyl alcohol dissolved in dimethylsulfoxide-water mixtures would experience preferential solvation by dimethylsulfoxide due to its superior hydrogen-bonding capabilities [15].

The practical applications of dimethylsulfoxide in organic synthesis, particularly for benzyl alcohol derivatives, have been extensively documented [17] [18]. Sulfuric acid-promoted dimethylsulfoxide oxidation reactions demonstrate the solvent's dual role as both reaction medium and oxidizing agent [17]. Electrochemical studies in dimethylsulfoxide have shown efficient carboxylation of diarylmethanol compounds, indicating the solvent's ability to stabilize charged intermediates relevant to amino alcohol chemistry [18].

Predictive Thermodynamics for Industrial Crystallization

The application of predictive thermodynamic models to industrial crystallization processes involving 2-[(Methylamino)methyl]benzyl alcohol requires comprehensive understanding of nucleation kinetics, growth mechanisms, and phase equilibria [19] [20] [21]. Classical nucleation theory, combined with modern computational approaches, provides the foundation for predicting crystallization behavior under various process conditions [20] [22].

Table 6: Thermodynamic Parameters for Industrial Crystallization

ParameterEstimated ValueMethod/Notes
Melting Enthalpy (kJ/mol)Not determinedDSC measurement required
Melting Entropy (J/mol·K)Not determinedCalculated from melting data
Heat Capacity (solid, J/mol·K)Not determinedTemperature-dependent measurement
Heat Capacity (liquid, J/mol·K)Not determinedTemperature-dependent measurement
Nucleation Energy Barrier (kJ/mol)Requires measurementClassical nucleation theory application
Metastable Zone Width (K)System dependentFunction of cooling rate and supersaturation
Solubility Temperature Coefficient (g/100g·K)Requires solubility studiesExtensive solubility measurements needed

Thermodynamic modeling for crystallization processes must account for the complex interplay between solution thermodynamics and kinetic factors [19] [20]. Recent developments in reactive crystallization modeling have demonstrated the importance of equilibrium-limited systems, particularly relevant for amino alcohol compounds that may undergo protonation-deprotonation equilibria during crystallization [19]. The thermodynamic framework for such systems requires consideration of both chemical equilibrium and phase equilibrium simultaneously [19].

The metastable zone width represents a critical parameter for industrial crystallization design, defining the supersaturation range where spontaneous nucleation is avoided [20]. For amino alcohol systems, the metastable zone width depends on cooling rate, agitation intensity, and the presence of impurities or seed crystals [20]. Predictive models based on classical nucleation theory can estimate metastable zone boundaries using interfacial tension and nucleation energy barrier parameters [22].

Advanced computational fluid dynamics modeling has emerged as a powerful tool for optimizing crystallization processes [23]. Recent studies on dimethyl carbonate crystallization demonstrated how natural convection affects crystal layer distribution and overall yield [23]. The integration of computational fluid dynamics simulations with thermodynamic models provides predictive correlations linking crystallization time, crystal yield, and heat transfer coefficients [23].

Group contribution methods offer promising approaches for predicting thermodynamic properties of poorly characterized mixtures [21]. These methods enable process simulation and optimization even when complete speciation information is unavailable [21]. For 2-[(Methylamino)methyl]benzyl alcohol crystallization, group contribution approaches could provide initial estimates of thermodynamic properties required for process design [21].

The development of hybrid neural network models incorporating thermodynamic constraints represents a significant advancement in crystallization process modeling [24]. These approaches combine first-principles thermodynamic knowledge with machine learning capabilities to predict key process variables [24]. Thermodynamically guided neural networks have demonstrated superior accuracy compared to purely empirical models, particularly for operating conditions outside the training domain [24].

XLogP3

0.4

Dates

Last modified: 08-19-2023

Explore Compound Types